D-4-Hydroxyphenylglycine

Catalog No.
S1767907
CAS No.
22818-40-2
M.F
C8H9NO3
M. Wt
167.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-4-Hydroxyphenylglycine

CAS Number

22818-40-2

Product Name

D-4-Hydroxyphenylglycine

IUPAC Name

(2R)-2-amino-2-(4-hydroxyphenyl)acetic acid

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

InChI

InChI=1S/C8H9NO3/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7,10H,9H2,(H,11,12)/t7-/m1/s1

InChI Key

LJCWONGJFPCTTL-SSDOTTSWSA-N

SMILES

C1=CC(=CC=C1C(C(=O)O)N)O

Synonyms

(R,S)-3HPG, 4-hydroxyphenylglycine, 4-hydroxyphenylglycine hydrobromide, (+-)-isomer, 4-hydroxyphenylglycine hydrochloride, (R)-isomer, 4-hydroxyphenylglycine perchlorate, (+-)-isomer, 4-hydroxyphenylglycine, (+-)-isomer, 4-hydroxyphenylglycine, (R)-isomer, 4-hydroxyphenylglycine, (S)-isomer, 4-hydroxyphenylglycine, 2,4-dimethylbenzenesulfonate, (+-)-isomer, 4-hydroxyphenylglycine, 2,4-dimethylbenzenesulfonate, (R)-isomer, 4-hydroxyphenylglycine, 4-methylbenzenesulfonate, (+-)-isomer, 4-hydroxyphenylglycine, 4-methylbenzenesulfonate, (S)-isomer, 4-hydroxyphenylglycine, monosodium salt, 4-hydroxyphenylglycine, monosodium salt, (R)-isomer, D-p-hydroxyphenylglycine, L-4-hydroxyphenylglycine, oxfenicine, p-hydroxyphenylglycine, UK 25842, UK-25842

Canonical SMILES

C1=CC(=CC=C1C(C(=O)[O-])[NH3+])O

Isomeric SMILES

C1=CC(=CC=C1[C@H](C(=O)[O-])[NH3+])O

Antibiotic Development:

  • D-HPG is a key component of vancomycin and other glycopeptide antibiotics. These antibiotics target bacteria by inhibiting their cell wall synthesis .
  • Research on D-HPG helps scientists understand the mechanism of action of these antibiotics and develop new derivatives with improved efficacy or to combat antibiotic resistance .

Biosynthesis Studies:

  • D-HPG is synthesized through a unique pathway in bacteria. Understanding this pathway provides insights into the regulation of antibiotic production and potential targets for future antibiotic development .

Metabolic Engineering:

  • Researchers are investigating the possibility of engineering bacteria to produce larger quantities of D-HPG. This could facilitate the production of glycopeptide antibiotics and other valuable compounds derived from D-HPG .

Chemical Synthesis:

  • D-HPG is also used as a starting material for the synthesis of other bioactive molecules with potential therapeutic applications .

Role in Other Organisms:

  • While the primary research focus is on D-HPG's role in bacteria, there is ongoing investigation into its potential functions in other organisms, such as plants and fungi.
Origin

D-HPG is naturally synthesized by bacteria through the shikimic acid pathway, requiring a series of four enzymes [].

Significance

D-HPG, along with its L-enantiomer (L-HPG), is a critical component of the glycopeptide backbone in vancomycin. This unique structure allows vancomycin to bind specifically to the bacterial cell wall, inhibiting cell wall synthesis and ultimately killing the bacteria [].


Molecular Structure Analysis

D-HPG has a central carbon atom bonded to an amino group (NH2), a carboxylic acid group (COOH), a hydrogen atom (H), and a hydroxyl group (OH) attached to the fourth carbon position in the benzene ring []. This structure combines features of a typical amino acid (amino and carboxylic acid groups) with an aromatic group (benzene ring with hydroxyl substitution).

Key Features:

  • Chiral center: The central carbon atom has four different substituents, making D-HPG a chiral molecule. This means it exists in two non-superimposable mirror-image forms, D-HPG and L-HPG [].
  • Hydrogen bonding: The presence of the amino, carboxylic acid, and hydroxyl groups allows D-HPG to participate in hydrogen bonding, a crucial interaction for its role in vancomycin structure and function [].

Chemical Reactions Analysis

Synthesis

The specific biosynthesis of D-HPG within bacteria is not fully elucidated, but it's known to involve the shikimic acid pathway and requires four enzymes [].

Incorporation into Vancomycin

D-HPG condenses with other amino acids and sugar moieties to form the glycopeptide backbone of vancomycin. The exact details of this complex enzymatic process are still being researched [].

Other Relevant Reactions

Physical And Chemical Properties Analysis

  • Solubility: The presence of the amino, carboxylic acid, and hydroxyl groups suggests D-HPG might be soluble in water due to its ability to form hydrogen bonds.
  • Melting point and boiling point: Data unavailable for isolated D-HPG.
  • Stability: Limited data available, but being part of a stable molecule like vancomycin suggests D-HPG has some degree of stability.

Mechanism of Action (within Vancomycin)

D-HPG contributes to vancomycin's mechanism of action by forming hydrogen bonds with specific sites on the bacterial cell wall. This disrupts the normal assembly process, preventing the bacteria from building a strong and functional cell wall. The weakened cell wall ultimately leads to cell death [].

XLogP3

-1.4

UNII

PCM9OIX717

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 49 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 47 of 49 companies with hazard statement code(s):;
H315 (97.87%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.87%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.74%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Enzyme Inhibitors

Pictograms

Irritant

Irritant

Other CAS

22818-40-2
938-97-6

Wikipedia

4-Hydroxyphenylglycine

General Manufacturing Information

Benzeneacetic acid, .alpha.-amino-4-hydroxy-, (.alpha.R)-: ACTIVE

Dates

Modify: 2023-08-15

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